4-Arsenoso-2-nitroanisole
Description
Properties
CAS No. |
5410-85-5 |
|---|---|
Molecular Formula |
C7H6AsNO4 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
4-arsoroso-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H6AsNO4/c1-13-7-3-2-5(8-10)4-6(7)9(11)12/h2-4H,1H3 |
InChI Key |
SMFDUQPULPMANJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[As]=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 4 Arsenoso 2 Nitroanisole
Retrosynthetic Approaches for the 4-Arsenoso-2-nitroanisole Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. ias.ac.inyoutube.comyoutube.comyoutube.comyoutube.com For this compound, the primary disconnection involves the C-As bond. This leads to two key synthons: a nucleophilic arsenic species and an electrophilic aryl precursor, or vice versa.
A logical retrosynthetic disconnection breaks the C-As bond, suggesting an aryl cation equivalent and an arsenite anion or a related arsenic nucleophile. This points towards a diazonium salt derived from 4-methoxy-3-nitroaniline (B184566) as a key intermediate, which can be subjected to an arsenation reaction.
Another retrosynthetic approach involves functional group interconversion. The arsenoso group (-As=O) can be envisioned as arising from the reduction of an arsonic acid (-AsO(OH)₂) or the oxidation of a corresponding arsine (-AsH₂) or dichloroarsine (B15476868) (-AsCl₂). This suggests that 4-methoxy-3-nitrophenylarsonic acid or dichloro(4-methoxy-3-nitrophenyl)arsine could be viable precursors.
| Target Molecule | Key Disconnections | Precursor Type | Potential Starting Material |
| This compound | C-As bond | Aryl diazonium salt | 4-Methoxy-3-nitroaniline |
| This compound | Functional Group Interconversion (Arsenoso -> Arsonic acid) | Aryl arsonic acid | 4-Methoxy-3-nitrophenylarsonic acid |
| This compound | Functional Group Interconversion (Arsenoso -> Dichloroarsine) | Aryl dichloroarsine | Dichloro(4-methoxy-3-nitrophenyl)arsine |
Classical Synthetic Routes to Arylarsenoso Compounds Applicable to this compound
Traditional methods for the synthesis of arylarsenoso compounds have been well-established for over a century and provide reliable, albeit often harsh, pathways to these molecules.
The formation of an arsenoso compound can be achieved from its corresponding arsinous acid (RAs(OH)₂). However, arsinous acids themselves are relatively rare. wikipedia.org A more common precursor is the arylarsonic acid. The synthesis of this compound via this route would theoretically involve the reduction of 4-methoxy-3-nitrophenylarsonic acid. The reduction of arylarsonic acids can be accomplished using reducing agents like sulfur dioxide in the presence of a small amount of iodide, or through electrolytic methods. kyoto-u.ac.jp The resulting arsinous acid would then be dehydrated to yield the arsenoso compound.
Reaction Scheme:
R-AsO(OH)₂ + SO₂ (or other reducing agent) → R-As(OH)₂ + H₂SO₄ R-As(OH)₂ → R-As=O + H₂O (where R = 4-methoxy-3-nitrophenyl)
A common and effective method for preparing arylarsenoso compounds is the controlled hydrolysis or oxidation of the corresponding aryldichloroarsine. The synthesis of the dichloro(4-methoxy-3-nitrophenyl)arsine precursor would be the initial step. This can be achieved by reacting the diazonium salt of 4-methoxy-3-nitroaniline with arsenic trichloride (B1173362) in the presence of a catalyst like cuprous bromide.
Once the dichloroarsine is obtained, its careful hydrolysis with a weak base, such as sodium bicarbonate, or simply with water, leads to the formation of the desired this compound.
Reaction Scheme:
[R-N₂]⁺Cl⁻ + AsCl₃ --(CuBr)--> R-AsCl₂ + N₂ + Cl₂ R-AsCl₂ + 2H₂O → R-As(OH)₂ + 2HCl R-As(OH)₂ → R-As=O + H₂O (where R = 4-methoxy-3-nitrophenyl)
The Bart reaction is a cornerstone in the synthesis of arylarsonic acids, which are key precursors to arsenoso compounds. orgsyn.org This reaction involves the coupling of an aromatic diazonium salt with an arsenite salt, typically in an alkaline aqueous solution and often catalyzed by a copper salt.
For the synthesis of 4-methoxy-3-nitrophenylarsonic acid, the starting material would be 4-methoxy-3-nitroaniline. This aniline (B41778) derivative would be diazotized using sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt is then added to a solution of sodium arsenite. The presence of a nitro group, which is an electron-withdrawing group, can deactivate the aromatic ring, potentially making the Bart reaction more challenging compared to reactions with electron-rich anilines. nih.gov Adjustments in reaction conditions, such as temperature and catalyst choice, may be necessary to achieve a good yield.
Following the successful synthesis of 4-methoxy-3-nitrophenylarsonic acid, a subsequent reduction step, as described previously (e.g., with SO₂), would be required to obtain this compound.
| Reaction | Starting Material | Reagents | Intermediate/Product |
| Diazotization | 4-Methoxy-3-nitroaniline | NaNO₂, HCl | 4-Methoxy-3-nitrophenyldiazonium chloride |
| Bart Reaction | 4-Methoxy-3-nitrophenyldiazonium chloride | NaAsO₂, Cu(I) catalyst | 4-Methoxy-3-nitrophenylarsonic acid |
| Reduction | 4-Methoxy-3-nitrophenylarsonic acid | SO₂, HI (cat.) | This compound |
Contemporary and Sustainable Synthetic Innovations for this compound
Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methodologies. While specific applications to this compound are not widely reported, general advancements in C-As bond formation offer potential future pathways.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. While palladium- and copper-catalyzed C-N and C-O bond formations are well-established, the analogous C-As bond-forming reactions are less developed but represent a promising area of research.
A potential modern route to this compound could involve the palladium- or copper-catalyzed coupling of an arsenic pronucleophile, such as arsenous acid or its esters, with an appropriate aryl halide or triflate. For this specific target molecule, 1-halo-4-methoxy-2-nitrobenzene would be the required coupling partner. The electron-withdrawing nature of the nitro group might influence the reactivity of the aryl halide in such coupling reactions.
The development of sustainable synthetic methods is a key goal in modern chemistry. This includes the use of greener solvents, such as water or bio-derived solvents like glycerol, and the development of catalytic systems that can operate under milder conditions and be recycled and reused. researchgate.netproquest.comresearchgate.net While the application of these principles to organoarsenic synthesis is still emerging, they offer a clear direction for future research in the preparation of compounds like this compound.
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of the target compound from a reaction mixture are critical steps to ensure its identity and purity. For organoarsenic compounds, these steps are complicated by their potential toxicity and reactivity. Standard organic chemistry purification techniques must be adapted to handle these challenges. simsonpharma.comreachemchemicals.com
Common purification techniques include:
Recrystallization: This technique relies on the differential solubility of the compound and impurities in a solvent at varying temperatures. simsonpharma.com It is effective for obtaining high-purity crystalline solids, provided a suitable solvent can be found that does not react with the arsenoso group.
Chromatography: This is a powerful and versatile separation method based on the differential partitioning of components between a stationary phase and a mobile phase. simsonpharma.com
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification of complex organic molecules. For organoarsenicals, reverse-phase HPLC is often employed. The choice of column and solvent system is critical to achieve separation without causing degradation of the analyte.
Coupled Techniques: For trace analysis and purification, hyphenated techniques such as HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are invaluable. This allows for arsenic-specific detection, simplifying the identification of arsenic-containing compounds in complex matrices. acs.org
Solvent Extraction: This method separates compounds based on their differing solubilities in two immiscible liquid phases. reachemchemicals.com For organoarsenicals, methanol-water mixtures are commonly used extractants. nih.gov However, care must be taken as aggressive extraction conditions or high temperatures can lead to the degradation of the target species. nih.gov
The following table compares the applicability of various purification techniques for this compound.
| Technique | Principle | Applicability & Considerations for this compound |
| Recrystallization | Differential solubility with temperature change. simsonpharma.com | Potentially effective if the compound is a stable solid. Requires careful solvent selection to avoid reaction. |
| Column Chromatography | Adsorption/partitioning on a solid support (e.g., silica (B1680970), alumina). | Useful for preparative scale-up. The polarity of the nitro and arsenoso groups will dictate behavior. Potential for degradation on acidic silica gel. |
| Preparative HPLC | High-resolution separation based on partitioning. | Excellent for achieving high purity. Requires method development to find a non-degrading mobile phase. |
| Solvent Extraction | Differential solubility in immiscible solvents. reachemchemicals.com | Good for initial work-up to separate from inorganic salts or highly polar/nonpolar impurities. Species integrity must be monitored. nih.gov |
Considerations for Stereochemical Control in Analogous Arsenical Syntheses
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical synthesis. numberanalytics.comrijournals.com While this compound does not possess a chiral arsenic center, many other organoarsenic compounds do. Trivalent arsenic compounds of the type R¹R²R³As are chiral and can exist as enantiomers. rsc.org The principles for controlling stereochemistry in the synthesis of these analogous compounds are highly relevant to advanced organoarsenic chemistry.
Achieving stereochemical control in a reaction is a significant challenge. Strategies often involve the use of chiral components that influence the reaction pathway to favor the formation of one stereoisomer over another. numberanalytics.com
Key strategies for stereocontrol in arsenical synthesis include:
Chiral Pool Synthesis: This approach uses a readily available, enantiomerically pure natural product as a starting material.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com This has been a successful strategy in organoarsenic chemistry.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. numberanalytics.com Chiral transition metal complexes, for example, can create a chiral environment around the reactants. ntu.edu.sgresearchgate.net
Research has demonstrated the use of chiral palladium templates to promote asymmetric cycloaddition reactions involving arsenic-containing heterocycles (arsoles), yielding products with high stereoselectivity. ntu.edu.sgresearchgate.netresearchgate.net In these cases, a chiral auxiliary attached to the metal center directs how the reactants come together, controlling the stereochemical outcome at the arsenic center. ntu.edu.sg
The table below lists examples of approaches used for stereocontrolled synthesis in analogous organoarsenic systems.
| Strategy | Example System | Mechanism of Control | Reference |
| Chiral Auxiliary | Use of (S)-[1-(dimethylamino)ethyl]naphthalene as part of a palladium complex. | The chiral ligand on the palladium template creates a sterically defined pocket, forcing reactants to approach from a specific direction. | ntu.edu.sgresearchgate.net |
| Chiral Template | Asymmetric cycloaddition of 3,4-dimethyl-1-phenylarsole with diphenylvinylarsine. | The reaction is promoted by an organopalladium complex containing a chiral auxiliary, leading to separable diastereomeric products. | researchgate.net |
| Resolution | Separation of diastereomeric complexes. | A racemic arsine can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography. | researchgate.net |
These advanced methods underscore the sophistication of modern organoarsenic synthesis, enabling the creation of structurally complex and stereochemically defined molecules.
Mechanistic Investigations of 4 Arsenoso 2 Nitroanisole Reactivity and Transformation
Elucidation of Electron Transfer Pathways and Redox Chemistry of the Arsenoso Moiety
The arsenic atom in 4-arsenoso-2-nitroanisole exists in the +3 oxidation state, making it susceptible to both oxidation and reduction reactions. These redox processes are central to its chemical transformations.
The oxidation of the arsenoso group (-AsO) in this compound to an arsenate group (-AsO₃²⁻) involves the conversion of arsenic from the +3 to the +5 oxidation state. wikipedia.org This transformation is a key process in the environmental and biological fate of arsenoso compounds. While the oxidation of inorganic arsenite to arsenate is thermodynamically favored in the presence of oxygen, the rate can be slow. confex.com However, this process can be significantly accelerated by various factors.
The oxidation can proceed through several pathways, including:
Chemical Oxidation: Strong oxidizing agents can directly oxidize the arsenoso group.
Microbial Oxidation: Certain microorganisms possess enzymes, such as arsenite oxidase, that can efficiently catalyze the oxidation of As(III) to As(V). nih.govnih.gov This biological oxidation is a critical component of the arsenic cycle in the environment. nih.gov
Photochemical Oxidation: In the presence of light and suitable photosensitizers, reactive oxygen species can be generated, which in turn oxidize the arsenoso moiety.
The general mechanism involves the transfer of two electrons from the arsenic atom to an oxidizing agent. The resulting arsenate species is generally more stable and less acutely toxic than its arsenite precursor.
The reduction of the arsenoso group in this compound can lead to the formation of arsenoxides (compounds with As-O-As linkages) and, under stronger reducing conditions, arsine derivatives (compounds with As-H or As-C bonds). The electrode potential for the reduction of arsenate to arsenite is +0.56 V, indicating that arsenate is a moderate oxidizer. wikipedia.org
Reduction pathways can be influenced by:
Reducing Agents: A variety of chemical reducing agents can be employed to reduce the arsenoso group. The strength of the reducing agent will determine the final product.
Electrochemical Reduction: The arsenoso group can be reduced at an electrode surface, with the reduction potential being dependent on the pH and the specific molecular environment.
Biological Reduction: Some anaerobic microorganisms can utilize arsenate as a terminal electron acceptor in their respiration, reducing it to arsenite.
The formation of arsenoxide derivatives often occurs through a condensation reaction between two arsenoso molecules, with the elimination of water. Further reduction to arsines is a more significant transformation, resulting in a change in the coordination and bonding at the arsenic center.
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is not limited to redox reactions. The arsenoso group itself, as well as the substituted aromatic ring, can participate in nucleophilic and electrophilic reactions.
The arsenic atom in the arsenoso group possesses a lone pair of electrons and can also be electron-deficient, allowing it to react with both electrophiles and nucleophiles.
Nucleophilic Attack: The arsenic atom can be attacked by nucleophiles, particularly soft nucleophiles like thiols. This reactivity is significant in biological systems, where arsenoso compounds are known to interact with cysteine residues in proteins.
Electrophilic Attack: The oxygen atom of the arsenoso group is nucleophilic and can react with electrophiles.
The presence of the nitro (-NO₂) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring profoundly influences the reactivity of the aromatic system towards electrophilic and nucleophilic aromatic substitution.
Nitro Group: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.orguobabylon.edu.iqminia.edu.eg This deactivates the aromatic ring towards electrophilic substitution, making it less reactive than benzene. libretexts.org The deactivating nature arises from the positive charge on the nitrogen atom and the delocalization of this charge onto the aromatic ring, particularly at the ortho and para positions. minia.edu.eg Consequently, the nitro group is a meta-director for electrophilic substitution. minia.edu.eg
Methoxy Group: The methoxy group is an activating group for electrophilic aromatic substitution. libretexts.org Although the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the aromatic ring via resonance is a much stronger effect. uobabylon.edu.iq This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. Therefore, the methoxy group is an ortho, para-director.
The combined effect of a deactivating meta-director (nitro group) and an activating ortho, para-director (methoxy group) on the same ring leads to a complex reactivity pattern. The directing effects of the two groups can either reinforce or oppose each other depending on their relative positions. In this compound, the arsenoso group itself also influences the regioselectivity of substitution reactions.
Kinetic and Thermodynamic Characterization of this compound Reactions
A quantitative understanding of the reactions of this compound requires the determination of their kinetic and thermodynamic parameters.
Kinetic Data:
| Reaction Type | Reactant | Conditions | Rate Constant (k) | Reference |
| Oxidation | Arsenite | Bacterial culture | Varies with cell density | nih.gov |
| Reduction | Nitroaromatics | Heterogeneous Pd/C catalyst | Varies with substituent | researchgate.net |
Thermodynamic Data:
| Parameter | Value | Compound | Reference |
| Reduction Potential (As(V)/As(III)) | +0.56 V | Arsenate/Arsenite | wikipedia.org |
| log P (Octanol/Water Partition Coefficient) | 1.73 | 2-Nitroanisole (B33030) | nih.gov |
The rates of both oxidation and reduction of the arsenoso group are highly dependent on the specific reagents and conditions. For instance, microbial oxidation of arsenite can be very efficient. nih.gov Similarly, the rate of reduction of nitroaromatic compounds is influenced by the nature of other substituents on the ring. researchgate.net
Thermodynamic data, such as reduction potentials and partition coefficients, provide insight into the spontaneity and equilibrium position of reactions. The positive reduction potential for the arsenate/arsenite couple indicates that the oxidation of arsenite is a thermodynamically favorable process under standard conditions. wikipedia.org The octanol/water partition coefficient for the related compound 2-nitroanisole suggests a moderate lipophilicity, which can influence its distribution and reactivity in different phases. nih.gov
Coordination Chemistry of the Arsenoso Group with Transition Metal Centers3.5. Intramolecular and Intermolecular Interactions Governing Reactivity and Stability
Without primary research data, the creation of informative data tables and a detailed analysis of research findings for this compound is not possible at this time.
Advanced Analytical Techniques for Characterization and Detection of 4 Arsenoso 2 Nitroanisole
State-of-the-Art Spectroscopic Methods for Structural Elucidation of 4-Arsenoso-2-nitroanisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise chemical structure of organic molecules in solution. For this compound, a combination of advanced NMR experiments would be required for a complete assignment of its ¹H and ¹³C signals.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and environment of the protons in the molecule. The aromatic region would be expected to show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The methoxy (B1213986) group would exhibit a characteristic singlet, likely in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, as well as the arsenic substituent. Computational DFT methods have proven useful in predicting ¹³C chemical shifts for organoarsenic compounds, aiding in spectral assignment. nih.govcapes.gov.brresearchgate.net
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing the connectivity between protons and carbons. COSY would reveal the coupling between adjacent protons on the aromatic ring, while HSQC would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings, helping to definitively place the substituents on the aromatic ring.
Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the structure of this compound in the solid phase, including the presence of different polymorphs.
⁷⁵As NMR Spectroscopy: While less common, ⁷⁵As NMR could be a powerful tool for directly probing the arsenic center. The chemical shift of the ⁷⁵As nucleus is highly sensitive to its coordination environment and oxidation state. However, the quadrupolar nature of the ⁷⁵As nucleus can lead to broad signals, which may complicate spectral interpretation.
| Technique | Expected Information for this compound | Hypothetical Data/Observations |
| ¹H NMR | Chemical shifts and coupling constants of aromatic and methoxy protons. | Aromatic protons (3H, complex multiplet, ~7.0-8.0 ppm), Methoxy protons (3H, singlet, ~3.9 ppm). |
| ¹³C NMR | Chemical shifts of all carbon atoms, indicating electronic environment. | Aromatic carbons (~110-160 ppm), Methoxy carbon (~56 ppm). |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, confirming substituent positions. | Correlations confirming the 1,2,4-substitution pattern on the benzene ring. |
| ⁷⁵As NMR | Direct information on the chemical environment of the arsenic atom. | A broad signal characteristic of an arsenoso group. |
Advanced Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and can offer a more complete picture of the molecular structure. researchgate.netoptica.org
FTIR Spectroscopy: FTIR spectroscopy would be expected to show strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches), the C-O-C ether linkage of the anisole (B1667542), and the C-H bonds of the aromatic ring and the methoxy group. The As=O stretch of the arsenoso group is also expected to have a characteristic absorption, typically in the 800-900 cm⁻¹ region. tandfonline.com
Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The As=O stretch is also Raman active and can provide confirmatory evidence for the presence of this functional group. The complementary nature of FTIR and Raman is particularly useful, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. princeton.eduresearchgate.net
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | Weak |
| Nitro (NO₂) | Symmetric Stretch | ~1340-1370 | Moderate |
| Arsenoso (As=O) | Stretch | ~800-900 | Moderate to Strong |
| Ether (C-O-C) | Asymmetric Stretch | ~1250-1280 | Weak |
| Aromatic C-H | Stretch | ~3000-3100 | Strong |
| Methoxy C-H | Stretch | ~2850-2960 | Strong |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) can then be used to fragment the molecular ion, providing valuable structural information.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound, and it is often coupled with liquid chromatography. rsc.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the nitro group, the methoxy group, and potentially cleavage of the arsenic-carbon bond. Analysis of these fragment ions would help to confirm the connectivity of the molecule. Gas chromatography coupled with mass spectrometry (GC-MS) can also be a valuable tool for the analysis of organoarsenic compounds after appropriate derivatization. acs.orgnih.gov
| Ion | m/z (calculated) | Technique | Significance |
| [M+H]⁺ | 243.96 | HRMS (ESI) | Confirms the elemental composition C₇H₇AsNO₄. |
| [M-NO₂]⁺ | 197.98 | MS/MS | Indicates the presence of a nitro group. |
| [M-OCH₃]⁺ | 212.96 | MS/MS | Suggests the presence of a methoxy group. |
| [C₆H₄AsO]⁺ | 166.95 | MS/MS | Represents the arsenoso-phenyl fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaromatic system in this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorptions are influenced by the solvent and the substituents on the aromatic ring. nih.govresearchgate.netiu.edursc.org The nitro group, in particular, is a strong chromophore.
Chromatographic Separation and Quantification Methodologies for this compound
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. The choice of chromatographic method will depend on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of organic compounds. For this compound, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, would be a good starting point. researchgate.netyoutube.comnih.gov The separation of isomers of nitroanisole has been successfully demonstrated using HPLC. researchgate.net
Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly if it is sufficiently volatile and thermally stable. If not, derivatization to a more volatile species may be necessary. GC often provides high resolution and is readily coupled to mass spectrometry for sensitive and selective detection. nih.gov
Coupling with Mass Spectrometry: For highly sensitive and selective detection, coupling chromatographic techniques with mass spectrometry (LC-MS or GC-MS) is the gold standard. This allows for the quantification of this compound even at trace levels in complex matrices.
| Technique | Stationary Phase | Mobile/Carrier Phase | Detection | Application |
| HPLC | C18 (Reversed-Phase) | Water/Methanol or Water/Acetonitrile Gradient | UV-Vis, Mass Spectrometry (MS) | Separation from impurities, Quantification. |
| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile derivatives, High-resolution separation. |
High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For organoarsenic compounds, reversed-phase and ion-exchange chromatography are commonly employed. nih.gov
Given the structure of this compound, a reversed-phase C18 column could be utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. The nitro group and the arsenoso group will influence its retention behavior.
A variety of detectors can be coupled with HPLC for the detection of this compound. A Diode Array Detector (DAD) or a UV-Vis detector can be used, as the nitroaromatic moiety is expected to exhibit strong absorbance in the UV region. For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector (LC-MS).
| Parameter | Typical Conditions for Organoarsenic Speciation |
| HPLC Column | Reversed-phase (e.g., C18, C8), Anion-exchange (e.g., Hamilton PRP-X100) analytik-jena.frjfda-online.com |
| Mobile Phase | Buffered aqueous solutions (e.g., ammonium (B1175870) carbonate, phosphate) with organic modifiers (e.g., methanol, acetonitrile) analytik-jena.frjfda-online.com |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Gradient Elution | Often used to separate multiple arsenic species within a single run jfda-online.com |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. deswater.com
A common derivatization agent for organoarsenic compounds is 1,3-propanedithiol (B87085) (PDT), which reacts with the arsenic moiety to form a stable cyclic thioarsenical derivative. deswater.com Other derivatizing agents like thioglycolic acid methyl ester (TGM) have also been used for other arsenic species. The resulting derivative can then be analyzed by GC.
The choice of detector is crucial for sensitive and selective analysis. A mass spectrometer (MS) is the most common and powerful detector for this purpose (GC-MS), providing both quantitative data and structural information based on the fragmentation pattern of the derivative. nih.govdeswater.com
| Parameter | Typical Conditions for Organoarsenic GC Analysis |
| Derivatization Agent | 1,3-propanedithiol (PDT) deswater.com |
| GC Column | Non-polar or semi-polar capillary column (e.g., HP-5MS) |
| Injector Temperature | Typically around 250 °C (for desorption of the derivative) deswater.com |
| Oven Program | Temperature gradient to separate compounds with different boiling points deswater.com |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) |
Capillary Electrophoresis and Ion Chromatography for Arsenic Speciation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov CE is well-suited for the separation of charged arsenic species. This compound, being an organic molecule, might be neutral or charged depending on the pH of the buffer solution. If it carries a charge, it can be separated by Capillary Zone Electrophoresis (CZE). For neutral species, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. nih.gov The separation in MEKC is based on the differential partitioning of the analyte between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer.
Ion Chromatography (IC) is another powerful technique for the separation of ionic species and is often used for arsenic speciation. csic.es Anion-exchange chromatography is particularly effective for separating negatively charged arsenic species. nih.gov Given its chemical structure, this compound could potentially be analyzed by IC, depending on its ionic character under the chosen eluent conditions.
| Technique | Separation Principle | Application to this compound |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in an electric field. | Applicable if the compound is charged at a specific pH. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between micelles and aqueous buffer. | Suitable for the separation of neutral or charged forms. |
| Ion Chromatography (IC) | Ion-exchange with a stationary phase. | Potentially applicable if the compound is ionic. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a detection method, offer enhanced analytical capabilities, providing both separation and identification in a single analysis.
HPLC-Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Arsenic Speciation
The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for elemental speciation analysis, including that of arsenic. nih.govthermofisher.com In this setup, the HPLC separates the different arsenic species, which are then introduced into the ICP-MS. The ICP-MS atomizes and ionizes the arsenic atoms, and the mass spectrometer detects the arsenic ions, providing highly sensitive and element-specific detection. thermofisher.com
This technique would be ideal for the analysis of this compound in complex matrices, as it allows for the separation from other arsenic species and interferences, followed by highly sensitive detection of the arsenic atom. nih.govnih.gov The use of a reaction or collision cell in the ICP-MS can help to remove polyatomic interferences, further improving the accuracy of the measurement. nih.gov
GC-Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Trace Analysis
For ultra-trace analysis of the volatile derivative of this compound, Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. researchgate.net In this technique, the first quadrupole selects a specific precursor ion (a characteristic fragment of the derivatized analyte), which is then fragmented in the collision cell. The third quadrupole then monitors for a specific product ion. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interferences, allowing for very low detection limits. researchgate.net
For the derivative of this compound, a specific precursor-to-product ion transition could be monitored to achieve high selectivity and sensitivity. For the structurally similar compound nitarsone, a transition of m/z 245.9 to 137.9 has been used for quantification. accesson.kr A similar approach could be developed for this compound.
| Technique | Principle | Advantages for this compound Analysis |
| HPLC-ICP-MS | Separation by HPLC, element-specific detection by ICP-MS. nih.govthermofisher.com | High sensitivity for arsenic, allows for speciation, robust against matrix effects. nih.govnih.gov |
| GC-MS/MS | Separation of volatile derivative by GC, highly selective detection by MS/MS in MRM mode. researchgate.net | Extremely low detection limits, high selectivity, reduced chemical noise. researchgate.net |
Electroanalytical Methods for Redox Behavior and Concentration Determination
Electroanalytical methods are based on the measurement of electrical properties like potential, current, or charge to provide information about an analyte. These methods are particularly well-suited for compounds that can undergo oxidation or reduction reactions, such as those containing a nitro group.
The nitro group in this compound is electrochemically active and can be reduced at an electrode surface. thermofisher.com Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be used to study its redox behavior and for its quantitative determination.
Cyclic voltammetry can provide information about the reduction potential and the reversibility of the redox process. taylorfrancis.com DPV and SWV are more sensitive techniques that can be used for trace-level concentration determination. The choice of the working electrode material (e.g., glassy carbon, mercury, or modified electrodes) and the pH of the supporting electrolyte can significantly influence the voltammetric response. thermofisher.comtaylorfrancis.com
| Electroanalytical Technique | Information Obtained |
| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer. taylorfrancis.com |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis at trace levels. |
| Square-Wave Voltammetry (SWV) | High-speed, high-sensitivity quantitative analysis. |
Advancements in Chemical Sensing Technology for this compound Remain Unexplored
Despite the critical need for advanced analytical techniques for the detection of potentially hazardous chemical compounds, a thorough review of scientific literature and research databases reveals a significant gap in the development of novel chemical sensors specifically designed for the real-time detection of this compound. At present, there is no publicly available research detailing the successful creation or application of such specialized sensors.
The development of chemical sensors is a rapidly advancing field, with a wide array of techniques being applied to the detection of various analytes. These methodologies often rely on principles of electrochemistry, optics, and biological interactions to achieve sensitive and selective measurements. For related classes of compounds, such as organoarsenicals and nitroaromatics, significant progress has been documented.
For instance, research into the detection of other organoarsenic compounds has led to the creation of various sensing platforms. rsc.orgnih.gov Similarly, a substantial body of work exists on the development of sensors for nitroaromatic compounds, which are of interest in environmental monitoring and security applications. mdpi.comrsc.orgrsc.orgresearchgate.netrsc.org These efforts have produced a variety of electrochemical and optical sensors with impressive detection limits and response times. mdpi.comrsc.orgrsc.orgresearchgate.net
However, the unique chemical structure of this compound, which combines both an arsenoso group and a nitroanisole moiety, presents a specific set of challenges and requirements for sensor development. The successful design of a sensor for this compound would necessitate a recognition element capable of selectively binding to this specific molecule, and a transducer that can effectively convert this binding event into a measurable signal.
The absence of research in this specific area suggests that the development of sensors for this compound is a field ripe for future investigation. Such research would be invaluable for applications requiring the real-time monitoring of this particular compound. Future work could potentially adapt existing sensor technologies developed for other organoarsenicals or nitroaromatic compounds to create a novel sensor for this compound.
Synthesis and Chemical Exploration of 4 Arsenoso 2 Nitroanisole Derivatives and Analogues
Principles of Rational Design for Modifying the 4-Arsenoso-2-nitroanisole Chemical Scaffold
Electronic and Steric Manipulation of Substituents
The electronic and steric properties of substituents on the aromatic ring play a crucial role in the reactivity and interaction of this compound derivatives with their biological targets. The nitro group (—NO2) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. wikipedia.orgnih.gov This property deactivates the ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov
The strategic placement of other substituents can either enhance or diminish this effect. For instance, introducing electron-donating groups (e.g., alkyl, methoxy) at positions ortho or para to the nitro group can increase the electron density of the ring, potentially altering its reactivity. Conversely, adding further electron-withdrawing groups (e.g., halogens, cyano) can further decrease the electron density.
Steric hindrance, the spatial arrangement of atoms, also plays a critical role. Bulky substituents near the arsenoso group (—As=O) or the nitro group can influence the molecule's conformation and its ability to bind to specific sites. The interplay between electronic and steric effects is complex and requires careful consideration in the design of new analogues. A study on substituted 1-chloro-2-nitrobenzenes demonstrated that the polar influence of a substituent at the ortho position (position 6) predominates over its steric effects in nucleophilic aromatic substitution reactions. rsc.org
Combinatorial Chemistry Approaches for Derivative Libraries
Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds. wikipedia.orgcuny.edu This approach allows for the systematic and simultaneous synthesis of numerous derivatives of a core scaffold, such as this compound. nih.gov The fundamental principle is to use a set of building blocks that can be combined in various ways to produce a wide array of final products. nih.gov
These libraries can be synthesized in solution or on solid supports. nih.gov Solid-phase synthesis, in particular, simplifies the purification process as reagents and byproducts can be easily washed away from the resin-bound product. wikipedia.org The "split-and-pool" or "split-mix" synthesis method is a common strategy in combinatorial chemistry that allows for the creation of a vast number of unique compounds on individual beads. wikipedia.orgcuny.edu
Computational tools are often used in conjunction with combinatorial chemistry to design virtual libraries and predict the properties of the resulting compounds before their actual synthesis, a process known as computer-assisted drug design. nih.gov This integrated approach of design, synthesis, and high-throughput screening accelerates the discovery of new derivatives with desired characteristics. nih.gov
Synthetic Strategies for Aromatic Ring Modifications
Modifying the aromatic ring of this compound is a key strategy for creating new derivatives. This can involve the introduction of various substituents or the incorporation of different ring systems.
Introduction and Variation of Halogen, Alkyl, and Amine Substituents
The introduction of halogen, alkyl, and amine groups onto the aromatic ring can be achieved through various established synthetic methods.
Halogenation: Halogens can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The conditions for these reactions can be tailored to control the position of substitution. nih.gov For instance, the Zinke nitration allows for the replacement of a bromine atom with a nitro group on halogenated phenols. nih.gov
Alkylation: Alkyl groups can be introduced via Friedel-Crafts alkylation, although this reaction can sometimes be challenging on highly deactivated rings like those containing a nitro group. Alternative methods may be required to achieve desired alkylated derivatives.
Amination: The introduction of an amine group can be accomplished through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by an amine. The strong electron-withdrawing nature of the nitro group facilitates such reactions. wikipedia.org
Incorporation of Heterocyclic Rings and Polyaromatic Systems
Expanding the aromatic system of this compound by incorporating heterocyclic rings or polyaromatic systems can lead to novel structures with significantly different properties.
Heterocyclic Rings: The synthesis of analogues containing heterocyclic rings, such as pyridines, quinazolines, imidazoles, tetrazoles, and thiadiazoles, has been explored for various scaffolds. researchgate.netnih.gov These can be incorporated by building the heterocyclic ring onto the existing aromatic scaffold or by coupling pre-formed heterocyclic building blocks.
Polyaromatic Systems: The fusion of additional aromatic rings to the this compound core would create polycyclic aromatic hydrocarbons (PAHs). The synthesis of complex PAHs often involves multi-step sequences, including reactions like cyclotrimerization and oxidation. youtube.com Electrochemical oxidation has been investigated as a method for the degradation of PAHs in the presence of arsenic, which could have implications for the stability and environmental fate of such derivatives. nih.govnih.govdiva-portal.org
Chemical Transformations of the Nitro Group and its Analogues
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, providing a key avenue for derivatization. nih.gov
The reduction of the nitro group is one of the most important transformations in the chemistry of nitroaromatic compounds. wikipedia.org Depending on the reaction conditions and the reducing agent used, the nitro group can be reduced to a nitroso (—NO), hydroxylamino (—NHOH), or amino (—NH2) group. nih.govorganic-chemistry.org
| Reducing Agent/Conditions | Product(s) | Notes |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Nickel) | Amine | A common and efficient method for both aromatic and aliphatic nitro compounds. commonorganicchemistry.comnumberanalytics.com |
| Iron (Fe) in acidic media | Amine | A mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com |
| Tin(II) chloride (SnCl2) | Amine | A mild reducing agent often used for selective reductions. commonorganicchemistry.comscispace.com |
| Sodium Sulfide (Na2S) | Amine | Can be used for selective reduction of one nitro group in the presence of others. commonorganicchemistry.com |
| Zinc (Zn) in aqueous ammonium (B1175870) chloride | Hydroxylamine | A method for the formation of aryl hydroxylamines. wikipedia.org |
| Diborane | Hydroxylamine | Used for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org |
| Tin(II) chloride or Chromium(II) chloride | Oxime | Can reduce nitro compounds to oximes. wikipedia.org |
Reduction to Amines: The conversion of the nitro group to an amine is a fundamental transformation. numberanalytics.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.comnumberanalytics.com Metal-based reductions using iron in acidic conditions or tin(II) chloride are also common and offer good chemoselectivity. commonorganicchemistry.comscispace.comyoutube.com
Reduction to Intermediates: Partial reduction of the nitro group can yield valuable intermediates. For example, reduction with zinc metal in the presence of ammonium chloride can produce aryl hydroxylamines. wikipedia.org The formation of these intermediates is often sensitive to the reaction conditions.
Displacement of the Nitro Group: In some cases, the nitro group can be displaced by a nucleophile in a nucleophilic aromatic substitution reaction, especially when activated by other electron-withdrawing groups. nih.gov
The ability to transform the nitro group provides a powerful tool for creating a wide range of this compound analogues with diverse functionalities and potential applications.
Scientific Data Unavailable for "this compound"
Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research on the chemical compound "this compound" or its derivatives. The initial investigation sought to gather information for a detailed article on the synthesis, chemical exploration, and structural characterization of this specific molecule and its analogues, as per the requested outline.
The search included queries for the synthesis, reduction products (such as amines, azoxy, and azo compounds), substitution of the nitro group with other electron-withdrawing moieties, and chemical alterations of the methoxy (B1213986) group, including demethylation and the exploration of alkoxy and alkyl thio analogues. Furthermore, a search for comparative reactivity and structural characterization studies of any potential derivatives was conducted.
Consequently, it is not possible to generate the requested scientific article. The strict adherence to factual accuracy and the exclusion of speculative or generalized information, which would be necessary in the absence of specific data for "this compound," prevents the creation of content for the outlined sections. The foundational research required to discuss the synthesis and reactivity of this particular compound and its derivatives does not appear to be present in the accessible scientific domain. Therefore, the generation of a scientifically accurate and informative article as requested is unachievable at this time.
No Published Computational or Theoretical Chemistry Studies Found for this compound
Extensive searches of scholarly databases and scientific literature have revealed a significant absence of published research on the computational and theoretical chemistry of the compound this compound. As a result, the detailed analysis requested in the user's outline cannot be provided at this time.
The specific areas of inquiry, including quantum chemical calculations for molecular geometry and electronic structure, as well as the computational prediction of spectroscopic properties, appear to be uninvestigated for this particular molecule. No studies utilizing Density Functional Theory (DFT) for structural parameters, Ab Initio methods for electronic configuration, or theoretical calculations for NMR, IR, Raman, and UV-Vis spectra of this compound were found in the public domain.
This lack of available data prevents the creation of a scientifically accurate article adhering to the provided structure. The generation of theoretical data without published, peer-reviewed research would be speculative and would not meet the standards of a professional and authoritative scientific article.
Further research in the field of computational chemistry may, in the future, address the properties of this compound, at which point a comprehensive article could be composed. However, based on the current body of scientific literature, the requested information is not available.
Computational and Theoretical Chemistry Studies on 4 Arsenoso 2 Nitroanisole
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like 4-Arsenoso-2-nitroanisole, such studies would be invaluable in predicting its reactivity, stability, and potential transformation pathways.
Transition State Identification and Energy Barrier Determinations
A critical aspect of studying reaction mechanisms is the identification of transition states and the calculation of their associated energy barriers. The transition state represents the highest energy point along a reaction coordinate, and the energy barrier determines the rate of the reaction.
Hypothetical Research Findings:
Were such studies available for this compound, they would likely involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a proposed reaction. The table below illustrates the type of data that would be generated from such a study.
| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) |
| Oxidation of Arsenoso Group | As-O bond formation | Data Not Available |
| Nucleophilic Aromatic Substitution | C-As bond cleavage | Data Not Available |
| Reduction of Nitro Group | N-O bond breaking | Data Not Available |
| This table is for illustrative purposes only. The values are hypothetical and do not represent actual experimental or computational data. |
Molecular Dynamics Simulations of Reactive Pathways
Molecular dynamics (MD) simulations provide a means to observe the time evolution of a chemical system, offering insights into the dynamic processes of a reaction. For this compound, MD simulations could reveal the influence of solvent molecules, temperature, and pressure on its reactive pathways.
Hypothetical Research Findings:
Simulations would track the trajectories of atoms over time, allowing for the visualization of bond-breaking and bond-forming events. This would be particularly useful in understanding complex, multi-step reactions.
Quantitative Structure-Chemical Property Relationship (QSCPR) Studies
QSCPR studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical properties. These models are highly valuable for predicting the properties of new or untested compounds.
Correlation of Structural Descriptors with Intrinsic Chemical Reactivity
In the context of this compound, QSCPR models would correlate various calculated structural descriptors (e.g., electronic properties, steric parameters) with its intrinsic chemical reactivity.
Hypothetical Research Findings:
A QSCPR model for a series of related organoarsenical compounds might take the following form:
Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The table below lists some of the descriptors that would be relevant for such a study.
| Structural Descriptor | Description | Potential Correlation with Reactivity |
| Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | Data Not Available |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | Data Not Available |
| Mulliken Atomic Charges | Distribution of electron density on each atom. | Data Not Available |
| Steric Hindrance Parameters | Measures of the bulkiness of substituent groups. | Data Not Available |
| This table is for illustrative purposes only and does not contain actual data for this compound. |
Predictive Models for Spectroscopic Features
Computational methods can be used to predict the spectroscopic features of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of the compound.
Hypothetical Research Findings:
Predictive models for the spectroscopic features of this compound would be developed by performing calculations on its optimized geometry. The results would be compared with experimental spectra if available.
Development of Specialized Force Fields for Molecular Modeling of Organoarsenicals
Molecular mechanics force fields are a set of parameters used to calculate the potential energy of a system of atoms. For accurate molecular modeling of organoarsenical compounds like this compound, the development of specialized force fields is often necessary.
Hypothetical Research Findings:
Standard force fields may not adequately describe the complex electronic and steric interactions involving arsenic. A specialized force field for organoarsenicals would be parameterized using high-level quantum mechanical calculations and experimental data for a range of arsenic-containing molecules. This would enable more accurate molecular dynamics simulations and conformational analysis.
Environmental Transformation and Degradation Pathways of 4 Arsenoso 2 Nitroanisole
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the environmental fate of chemical compounds. For 4-Arsenoso-2-nitroanisole, these processes likely involve photolysis, hydrolysis, and redox reactions with naturally occurring minerals.
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. Nitroaromatic compounds are known to be susceptible to photodegradation. pnas.orgacs.org For this compound, this process is anticipated to be a significant degradation pathway in sunlit surface waters. The photodegradation of the related compound roxarsone (B1679585) (3-nitro-4-hydroxyphenylarsonic acid) has been shown to proceed via cleavage of the carbon-arsenic bond, releasing arsenite (As(III)) into the aqueous phase. nih.govresearchgate.net This reaction is influenced by pH, with degradation rates increasing at higher pH levels. nih.gov Furthermore, the presence of substances common in natural waters, such as nitrate (B79036) and natural organic matter, can accelerate the rate of photodegradation. nih.govresearchgate.net Subsequent photochemical reactions can then rapidly oxidize the released and more toxic arsenite to arsenate (As(V)). nih.govresearchgate.net The nitro group on the aromatic ring can also be subject to photochemical transformations.
Table 1: Inferred Photolytic Degradation Parameters for this compound Based on Analogous Compounds
| Parameter | Influencing Factors | Expected Outcome for this compound | Reference Compound(s) |
| Primary Reaction | UV radiation | Cleavage of the C-As bond, transformation of the nitro group | Roxarsone, Nitrobenzene, Nitrophenols |
| Effect of pH | Increasing pH | Increased rate of degradation | Roxarsone |
| Effect of Natural Water Constituents | Presence of nitrate, natural organic matter | Increased rate of degradation | Roxarsone |
| Primary Arsenic Product | Initial release of Arsenite (As(III)) | Subsequent rapid oxidation to Arsenate (As(V)) | Roxarsone |
| Aromatic Ring Products | Nitrophenols, catechols, and further mineralization products | Formation of various phenolic compounds and eventual ring cleavage | Nitrobenzene, Nitrophenols |
This table is interactive. Users can sort and filter the data.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of organoarsenic compounds towards hydrolysis varies depending on their structure. The carbon-arsenic (C-As) bond can be susceptible to cleavage under certain environmental conditions. rsc.org For this compound, the arsenoso group (R-As=O) may undergo hydrolysis. The arsenic-oxygen-carbon bonds in esters of arsenic acids are known to have considerable hydrolytic instability. nih.gov While the C-As bond in aromatic arsenicals is generally more stable than in aliphatic ones, slow hydrolysis could still contribute to the release of inorganic arsenic over time. rsc.orgviu.ca The rate of hydrolysis is often dependent on pH, with both acid- and base-catalyzed mechanisms possible. viu.ca
The arsenoso group in this compound contains arsenic in the +3 oxidation state (As(III)). In the environment, the redox state of arsenic is a critical determinant of its toxicity and mobility. udel.edu As(III) is generally more toxic and mobile than As(V). wikipedia.org Geochemical redox couples, particularly iron and manganese oxides, play a significant role in arsenic's redox transformations. acs.orgresearchgate.net In oxic environments, manganese oxides are powerful oxidants capable of rapidly converting As(III) to As(V). researchgate.net Iron oxides, such as goethite, can also facilitate the oxidation of As(III) to As(V), especially in the presence of Fe(II). acs.orguni-tuebingen.de This suggests that in soils and sediments rich in these minerals, this compound could be oxidized to its corresponding arsonic acid form (4-Arsono-2-nitroanisole), altering its environmental behavior. Conversely, under reducing conditions, As(V) can be reduced to As(III), potentially increasing arsenic mobility. udel.edu
Table 2: Potential Redox Reactions of the Arsenoso Group with Geochemical Couples
| Redox Couple | Environmental Conditions | Probable Reaction | Impact on Arsenic Speciation |
| Mn(IV) Oxides | Oxic soils and sediments | Oxidation of As(III) to As(V) | Transformation of arsenoso group to arsonate group |
| Fe(III) Oxides (e.g., Goethite) with Fe(II) | Sub-oxic or anoxic environments with microbial activity | Oxidation of As(III) to As(V) | Transformation of arsenoso group to arsonate group |
| Sulfide Minerals | Strongly reducing (sulfidic) conditions | Potential for complex formation or reduction | May lead to precipitation as arsenic sulfides |
This table is interactive. Users can sort and filter the data.
Microbial Transformation Processes of this compound
Microorganisms have evolved diverse mechanisms to metabolize arsenic compounds, often as a means of detoxification or energy generation. These processes are expected to be key drivers in the transformation of this compound in the environment.
Numerous microorganisms possess enzymatic systems to alter the oxidation state of arsenic. nih.gov While much of the research has focused on the reduction of arsenate (As(V)) to arsenite (As(III)) as a detoxification mechanism, microbes can also oxidize As(III) to As(V). wikipedia.orgnih.gov The reduction of arsenate is catalyzed by arsenate reductase enzymes, which are widespread in bacteria. wikipedia.orgnih.gov These enzymes, such as ArsC, are part of the ars operon that confers arsenic resistance. nih.gov Dissimilatory arsenate-reducing prokaryotes (DARPs) can use arsenate as a terminal electron acceptor in anaerobic respiration, coupling its reduction to the oxidation of organic matter. wikipedia.orgresearchgate.net Although this compound already contains As(III), it is conceivable that microbes could further reduce the nitro group on the aromatic ring, a common pathway in the microbial degradation of nitroaromatic compounds. The reduction of the nitro group often precedes the cleavage of the aromatic ring.
Table 3: Key Enzymes and Products in Microbial Arsenic Methylation
| Enzyme | Organism Type | Methyl Donor | Substrate(s) | Product(s) |
| ArsM / AS3MT | Microbes, Animals | S-adenosylmethionine (SAM) | Arsenite (As(III)) | Monomethylarsonous acid (MMA(III)), Dimethylarsinous acid (DMA(III)) |
| MMA methyltransferase | Animals | S-adenosylmethionine (SAM) | Monomethylarsonic acid (MMA(V)) | Dimethylarsinic acid (DMA(V)) |
This table is interactive. Users can sort and filter the data.
Microbial Aromatic Ring Cleavage Mechanisms
The microbial degradation of nitroaromatic compounds is a critical area of environmental science. Generally, the biodegradation of such compounds can proceed through various pathways, often initiated by the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Following these initial transformations, microorganisms may employ dioxygenase enzymes to cleave the aromatic ring. These enzymes are broadly categorized as intradiol and extradiol dioxygenases, which cleave the ring at different positions relative to the hydroxyl groups.
However, specific studies detailing the microbial aromatic ring cleavage of this compound are not available. While it can be hypothesized that microbes capable of degrading other nitroaromatic compounds might also act on this molecule, the presence of the arsenoso group introduces a significant variable. The interaction between the arsenic moiety and microbial enzymes, and how this influences the cleavage of the aromatic ring, remains an uninvestigated area. Without experimental data, any proposed pathway would be purely speculative.
Sorption and Desorption Dynamics of this compound in Environmental Matrices (e.g., Soil, Sediment)
The sorption and desorption behavior of a chemical compound dictates its mobility and bioavailability in the environment. For organoarsenical compounds, factors such as soil organic matter content, pH, clay mineralogy, and the presence of metal oxides are known to play crucial roles in their adsorption to soil and sediment particles.
Despite the importance of these processes, specific sorption coefficients (such as Kd or Koc) for this compound are not documented in the available literature. Consequently, it is not possible to present a data table of its sorption and desorption characteristics in various environmental matrices. The complex interplay of the nitro and arsenoso functional groups with soil and sediment components makes it difficult to extrapolate data from simpler organoarsenical or nitroaromatic compounds.
Speciation Changes of Arsenic during Environmental Transport and Fate
The environmental risk posed by arsenic is highly dependent on its chemical form or speciation. Organoarsenicals can undergo transformation in the environment, leading to changes in the oxidation state of arsenic and the potential for conversion to more or less toxic species. These transformations can include methylation, demethylation, and degradation to inorganic arsenic forms like arsenite (As(III)) and arsenate (As(V)).
For this compound, the speciation changes of the arsenic atom during its environmental transport and degradation have not been specifically studied. It is plausible that the arsenoso group could be oxidized to an arsonic acid or reduced to an arsine derivative under different redox conditions. Furthermore, the degradation of the entire molecule would likely release arsenic into the environment, where it would undergo further speciation changes. However, without dedicated research, the specific transformation products and their relative abundance remain unknown.
Predictive Modeling of Environmental Persistence and Mobility
Predictive models are valuable tools for estimating the environmental persistence and mobility of chemical compounds in the absence of extensive experimental data. These models typically use quantitative structure-activity relationships (QSARs) and environmental fate models to predict properties such as half-life in different environmental compartments (air, water, soil) and potential for long-range transport.
A search for predictive modeling studies focused on this compound did not yield any specific results. While general models for nitroaromatic and organoarsenical compounds exist, the unique combination of functional groups in this compound would necessitate a dedicated modeling effort to produce reliable predictions. The lack of empirical data for this compound also means that any such model would be uncalibrated and carry a high degree of uncertainty.
Future Research Directions and Unexplored Avenues in 4 Arsenoso 2 Nitroanisole Chemistry
Integration of Artificial Intelligence and Machine Learning in Organoarsenical Design and Synthesis
Future research could focus on developing generative models, such as variational autoencoders (VAEs) or diffusion models, trained on datasets of known organometallic and organoarsenical compounds. researchgate.netspringernature.com These models can explore the vast chemical space around the 4-Arsenoso-2-nitroanisole scaffold to design novel derivatives with tailored properties. springernature.com ML algorithms can be trained to predict key properties, such as toxicity, stability, and reactivity, based on molecular structure, accelerating the screening of new candidates without immediate synthesis. youtube.com This data-driven approach can guide the synthesis of compounds with enhanced efficacy for specific applications while minimizing undesirable characteristics. springernature.comyoutube.com Furthermore, AI can assist in devising synthetic routes by predicting reaction outcomes and optimizing conditions, making the synthesis of these complex molecules more efficient and safer.
Exploration of this compound as a Building Block in Advanced Functional Materials
While organoarsenicals have been historically avoided due to safety concerns, recent advances in synthetic methods are enabling the creation of well-defined, arsenic-functionalized materials. researchgate.netnih.gov The unique electronic properties and reactivity of the arsenic atom make it a promising component for advanced materials. researchgate.net
Research into this compound as a monomer or functional motif in polymer science is a significant unexplored avenue. Its structure is conducive to incorporation into π-conjugated polymers, where the arsenic atom could influence the material's electronic and photophysical properties, potentially leading to novel luminescent or semiconducting materials. researchgate.netnih.gov The reactivity of the arsenoso group could be exploited to create responsive materials or cross-linked hydrogels. researchgate.net For instance, polymeric arsenical scaffolds have been combined with platinum to form hydrogels whose properties depend on the arsenic content. researchgate.net The development of arsenic-containing polymers, initiated by the polymerization of organoarsenic homocycles, highlights the potential for creating extended networks with unique thermal and molecular weight characteristics. uq.edu.au
Development of Certified Analytical Reference Materials for this compound and its Metabolites
Reliable and reproducible research depends on the accuracy of analytical measurements, which is ensured by the use of Certified Reference Materials (CRMs). A CRM is a standard whose property values are certified by a technically valid procedure, accompanied by a certificate that provides traceability and uncertainty. researchgate.net Currently, there is a lack of specific CRMs for many complex organoarsenicals, including this compound.
The development of CRMs for this compound and its expected metabolites is a crucial step for advancing research in this area. The certification process involves an inter-laboratory analysis program where qualified laboratories test the material using various analytical techniques to establish a certified value with a stated uncertainty. researchgate.net Having these CRMs would be essential for a wide range of applications, from environmental monitoring and toxicological studies to quality control in the synthesis of new materials. It would ensure that data generated by different laboratories are comparable and reliable, which is fundamental for regulatory purposes and for building a solid body of scientific knowledge.
Table 2: Hypothetical Certificate of Analysis for a this compound CRM
| Analyte | Certified Value | Estimated Uncertainty | Method of Analysis |
|---|---|---|---|
| This compound Purity | 99.8% | ± 0.1% | Quantitative NMR (qNMR), HPLC-UV |
| Arsenic (As) Content | 31.05% w/w | ± 0.05% w/w | ICP-MS |
| 2-Nitroanisole (B33030) (Impurity) | < 0.05% | - | GC-MS |
| Arsenic Trioxide (Impurity) | < 0.02% | - | HPLC-ICP-MS |
This table represents a hypothetical example of a Certificate of Analysis for a future Certified Reference Material of this compound, detailing its certified purity and impurity levels.
Investigation of Novel Catalytic Applications and Reactivity of this compound or its Derivatives
The arsenic atom in organoarsenical compounds can exhibit rich reactivity, suggesting potential for novel catalytic applications. Symmetrical organoarsenic(III) compounds, such as triphenylarsine, are known to function as ligands in coordination chemistry and catalysis, behaving similarly to phosphine (B1218219) ligands. wikipedia.org The this compound scaffold could serve as a ligand for transition metals, where the electronic properties of the nitro and methoxy (B1213986) substituents could modulate the catalytic activity of the metal center in reactions like cross-coupling, hydrogenation, or hydroformylation. wikipedia.org
Conversely, the compound itself can be a substrate for catalysis. The carbon-arsenic bond is susceptible to cleavage, as demonstrated by the bacterial enzyme ArsI, a dioxygenase that degrades organoarsenicals to inorganic arsenite. nih.gov Understanding and harnessing this reactivity could lead to new synthetic transformations. The nitro group also offers a reactive handle; its reduction is a key transformation. The electrochemical reduction of nitroaromatics can be mediated by various metal complexes, and investigating the catalytic reduction of this compound could reveal new reaction pathways or selective transformations. acs.org
Deeper Mechanistic Insights into Intramolecular Rearrangements and Tautomeric Equilibria
The structure of this compound, featuring adjacent arsenoso and nitro functional groups on an aromatic ring, is ripe for fundamental studies into its chemical dynamics. The compound may undergo intramolecular rearrangements, particularly involving the nitro group. Studies on other aromatic nitro compounds have shown that the nitro group can shift its position on the ring under acidic conditions. houstonmethodist.org Similar rearrangements could be possible for this scaffold, potentially leading to novel isomers with different properties.
Furthermore, the compound is likely to exhibit tautomerism, a phenomenon where isomers readily interconvert through the relocation of a proton. wikipedia.org The nitro group can exist in equilibrium with its aci-nitro tautomer (a nitronic acid), a transformation that alters its electronic structure and reactivity. wikipedia.org The arsenoso group (R-As=O) could potentially participate in its own tautomeric equilibria, analogous to nitroso-oxime or keto-enol systems. wikipedia.org These equilibria can be highly sensitive to the chemical environment, such as solvent polarity, and can be influenced by intermolecular interactions like hydrogen bonding. nih.govmdpi.com Advanced spectroscopic techniques, such as resonant inelastic X-ray scattering, could be employed to study and distinguish between coexisting tautomers in solution, providing deep mechanistic insights into the compound's behavior. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
